Germanium nitride

Catalog No.
S1506974
CAS No.
12065-36-0
M.F
Ge3N4
M. Wt
273.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Germanium nitride

CAS Number

12065-36-0

Product Name

Germanium nitride

Molecular Formula

Ge3N4

Molecular Weight

273.9 g/mol

InChI

InChI=1S/Ge3N4/c4-1-7(2-5)3-6

InChI Key

BIXHRBFZLLFBFL-UHFFFAOYSA-N

SMILES

N#[Ge]N([Ge]#N)[Ge]#N

Canonical SMILES

N#[Ge]N([Ge]#N)[Ge]#N

Semiconductor Devices:

  • High-Electron-Mobility Transistors (HEMTs): Germanium nitride is being explored as a channel material in HEMTs due to its high electron mobility and ability to form sharp interfaces with other materials, leading to potentially faster and more efficient transistors [].
  • Diodes: Research suggests that germanium nitride can be used to create high-performance diodes with improved breakdown voltage and current conduction properties [].

Optoelectronics:

  • Light-Emitting Diodes (LEDs): Studies are underway to develop LEDs using germanium nitride, aiming for efficient emission in the visible and near-infrared range [].
  • Photovoltaics: Research suggests that germanium nitride can enhance light absorption in solar cells, potentially leading to improved efficiency [].

Other Research Areas:

  • Nanotechnology: Germanium nitride nanostructures are being investigated for their potential applications in various fields, including electronics, photonics, and catalysis [].
  • Materials Science: Research is ongoing to explore the fundamental properties of germanium nitride, including its mechanical, electrical, and optical characteristics [].

Germanium nitride exists primarily in two forms: the stable trigonal β-form and the high-pressure γ-form, which adopts a spinel structure. In its pure state, germanium nitride is a colorless solid that exhibits inert characteristics. The structure consists of germanium atoms coordinated tetrahedrally and nitrogen atoms arranged in a trigonal planar configuration .

While detailed safety information is limited, it's advisable to handle germanium nitride with caution due to its potential health risks. Germanium compounds can irritate the skin and respiratory system upon exposure. Always follow proper laboratory procedures for handling inorganic compounds, including wearing gloves, safety glasses, and working in a fume hood.

Looking Forward

Germanium nitride research is ongoing, with scientists exploring its potential for various applications. Here are some promising areas:

  • Semiconductor Devices: Due to its wide bandgap and high carrier mobility (movement of charged particles), germanium nitride is a potential candidate for high-performance transistors and other electronic devices [].
  • Optoelectronics: Germanium nitride's ability to transmit light efficiently in certain wavelengths makes it suitable for optoelectronic devices like light-emitting diodes (LEDs) and lasers.

The primary method for synthesizing germanium nitride involves the reaction of elemental germanium with ammonia gas:

3Ge+4NH3Ge3N4+6H23\text{Ge}+4\text{NH}_3\rightarrow \text{Ge}_3\text{N}_4+6\text{H}_2

This reaction highlights the formation of germanium nitride alongside hydrogen gas as a byproduct. Additionally, germanium nitride can undergo various chemical transformations when exposed to different environments, such as oxidation or interaction with other compounds .

Several methods have been developed to synthesize germanium nitride:

  • Direct Reaction: The most common method involves reacting elemental germanium with ammonia at elevated temperatures.
  • Oxide-Assisted Growth: This method utilizes an oxide layer to facilitate the growth of germanium nitride nanowires. The process often occurs in hydrazine vapor .
  • Chemical Vapor Deposition: This technique allows for the deposition of thin films of germanium nitride on substrates, which is useful for various applications .

Germanium nitride has several significant applications:

  • Passivation Layers: It is used as a passivation layer for germanium-based radiation detectors, enhancing their performance and stability .
  • Semiconductors: Due to its semiconductor properties, germanium nitride is explored for use in electronic devices.
  • Nanotechnology: Germanium nitride nanowires are being researched for potential applications in nanodevices and sensors .

Studies on the interactions of germanium nitride with other materials are ongoing. Notably, research has focused on its behavior in different chemical environments and its stability under various conditions. These studies are crucial for understanding how germanium nitride can be effectively utilized in practical applications and how it interacts with biological systems .

Germanium nitride shares similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundFormulaKey Characteristics
Silicon NitrideSi₃N₄Known for high thermal stability and hardness
Gallium NitrideGaNWidely used in optoelectronics and high-frequency devices
Aluminum NitrideAlNExhibits excellent thermal conductivity
Tin NitrideSn₃N₄Less common but studied for semiconductor applications

Uniqueness of Germanium Nitride

Germanium nitride stands out due to its specific crystal structures (β-form and γ-form) and its potential use in advanced semiconductor technologies. Unlike silicon or aluminum nitrides, which are more widely used in commercial applications, germanium nitride's unique properties make it suitable for specialized uses in nanotechnology and radiation detection.

Wikipedia

Germanium nitride

General Manufacturing Information

Germanium nitride (Ge3N4): ACTIVE

Dates

Modify: 2023-08-15

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